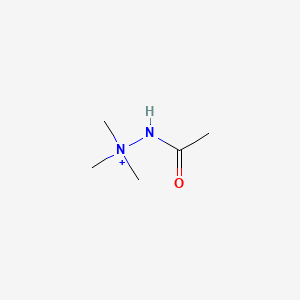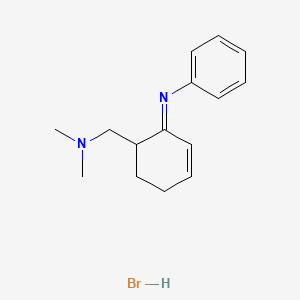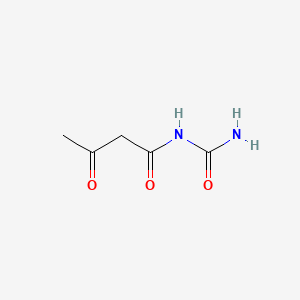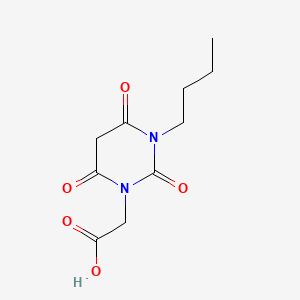
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- is a chemical compound with the molecular formula C10H14N2O5. It is known for its unique structure, which includes a pyrimidine ring fused with acetic acid and additional functional groups that contribute to its reactivity and applications in various fields .
準備方法
The synthesis of 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- involves several steps, typically starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the butyl group and acetic acid moiety through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Compared to other similar compounds, 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Benzoic acid, 4-(3-butyltetrahydro-2,4,6-trioxo-1(2H)-pyrimidinyl)-: Shares a similar pyrimidine structure but differs in the attached functional groups.
Other Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different reactivity and applications.
This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
63059-37-0 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
2-(3-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-4-11-7(13)5-8(14)12(10(11)17)6-9(15)16/h2-6H2,1H3,(H,15,16) |
InChIキー |
QRISBXMPYXNSJX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CC(=O)N(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycerol,[2-3h]](/img/structure/B13754889.png)
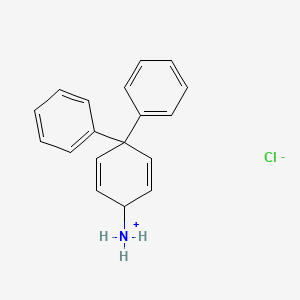
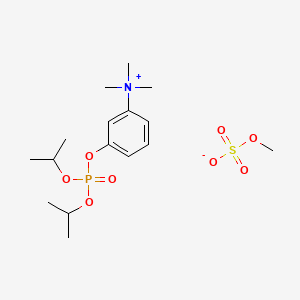

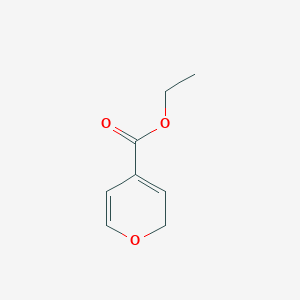
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
